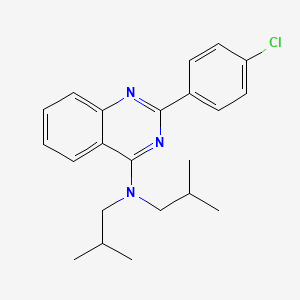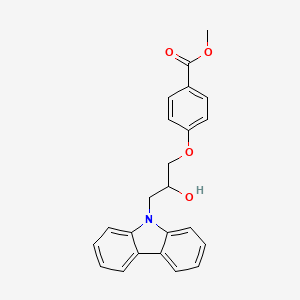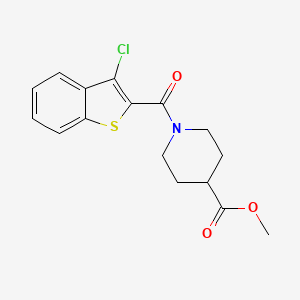![molecular formula C17H9F3N2O3S B11598659 (2Z)-2-cyano-2-{5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene}ethanamide](/img/structure/B11598659.png)
(2Z)-2-cyano-2-{5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene}ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyl group, and a trifluoromethyl phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield the desired cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The trifluoromethyl phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trifluoromethyl-substituted benzoxathioles. Compared to these compounds, 2-CYANO-2-[(2Z)-5-HYDROXY-7-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H9F3N2O3S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-[5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene]acetamide |
InChI |
InChI=1S/C17H9F3N2O3S/c18-17(19,20)9-3-1-2-8(4-9)11-5-10(23)6-13-14(11)25-16(26-13)12(7-21)15(22)24/h1-6,23H,(H2,22,24)/b16-12- |
InChI Key |
XFGPKOXPBJOONA-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598581.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598590.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate](/img/structure/B11598598.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598609.png)
![5-(4-Methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11598610.png)
![(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11598614.png)

![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11598624.png)
![8-butyl-6-(butylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11598625.png)

![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598645.png)

